
Methyl 3-(t-butoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(t-butoxy)benzoate, commonly referred to as MBTB, is a colorless liquid with a sweet odor. It is a synthetic compound used in a variety of applications, including food flavoring, fragrances, and as a solvent. MBTB is a derivative of benzoic acid and is used as a preservative in many processed foods. It is also used as a stabilizer in some industrial and pharmaceutical products. MBTB has a low toxicity and is considered to be safe when used in the concentrations allowed by regulatory bodies.
Aplicaciones Científicas De Investigación
Methyl 3-(t-butoxy)benzoate has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of benzoic acid derivatives. It has also been used to study the effect of esterification on the properties of benzoic acid derivatives. MBTB has been used as a model compound to study the effects of oxygen radicals on biological systems. Additionally, MBTB has been used to study the effects of metal catalysts on the reaction of benzoic acid derivatives.
Mecanismo De Acción
Methyl 3-(t-butoxy)benzoate is believed to act as a proton acceptor. It is believed that the t-butoxy group of MBTB is the main site of protonation, and that the protonation of MBTB leads to the formation of an active intermediate. This intermediate is believed to be responsible for the biological activity of MBTB.
Biochemical and Physiological Effects
This compound is believed to have anti-inflammatory and anti-allergic properties. It has been shown to inhibit the release of histamine from mast cells and to reduce the production of inflammatory mediators. MBTB has also been shown to have anti-fungal and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(t-butoxy)benzoate has several advantages for use in laboratory experiments. It is a relatively safe compound and is not highly toxic. Additionally, it is a colorless liquid with a sweet odor, making it easy to work with. The main limitation of MBTB is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
Future research on methyl 3-(t-butoxy)benzoate could focus on its potential applications in medicine and biotechnology. For example, further studies could be conducted to investigate its effects on inflammation and allergic reactions. Additionally, research could be conducted to explore its potential as an antimicrobial agent. Other potential future directions for MBTB research could include its use as a preservative in food and cosmetics, as well as its potential applications in industrial processes.
Métodos De Síntesis
Methyl 3-(t-butoxy)benzoate is synthesized from benzoic acid and t-butyl alcohol. The reaction is carried out in the presence of sulfuric acid as a catalyst. The reaction is exothermic, and the reaction mixture is heated to a temperature of about 120°C for several hours. The reaction is complete when the desired product is obtained.
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEXFSNJDWWHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

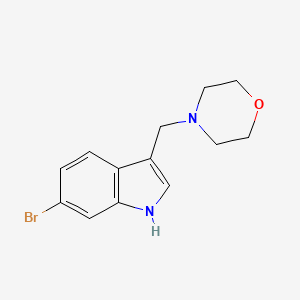
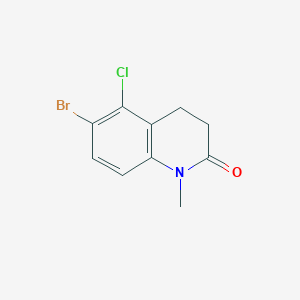

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)
![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

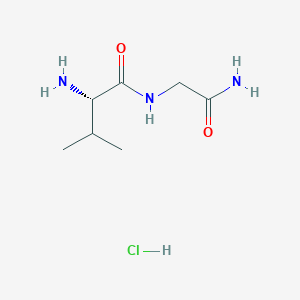
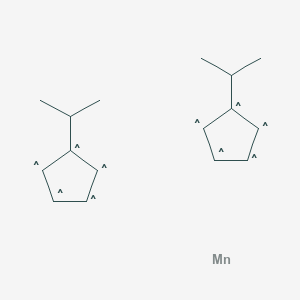
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
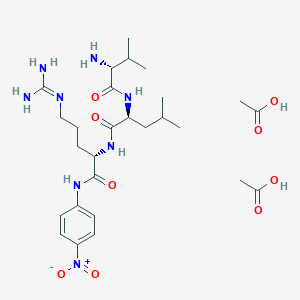
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)